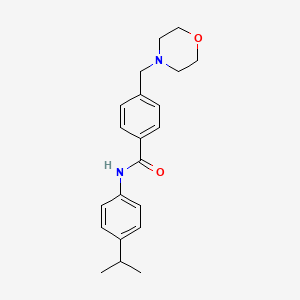![molecular formula C13H19ClN2O2S B5785602 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine, also known as CSP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that has been synthesized through various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is not fully understood, but it is believed to act on the GABAergic system. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to enhance the binding of GABA to GABAA receptors, leading to increased inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. This may explain its anticonvulsant properties. Additionally, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to increase the levels of serotonin and dopamine, which may explain its antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, it has been shown to have potent anticonvulsant and anxiolytic properties, making it a useful tool for studying these conditions. However, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine. One area of interest is its potential use in treating Parkinson's disease. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have neuroprotective properties, which may make it a useful tool for preventing the degeneration of dopaminergic neurons in the brain. Additionally, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have potential as an antipsychotic medication, which may make it a useful tool for treating schizophrenia. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine and its potential therapeutic applications.
Synthesemethoden
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylpiperazine-1-carboxylic acid, followed by the removal of the carboxylic acid group. These methods have been optimized to produce high yields of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has also been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSZZFYGCTSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-(propan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)

